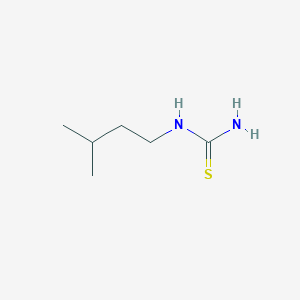

(3-Methyl-butyl)-thiourea

Overview

Description

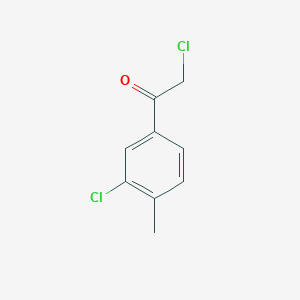

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and some of them have found use in medicine and industrial applications .

Synthesis Analysis

Thioureas can be synthesized from amines and isothiocyanates . For example, isoamyl acetate, a compound structurally similar to “(3-Methyl-butyl)-thiourea”, can be synthesized from isoamyl alcohol and acetic acid .

Molecular Structure Analysis

The molecular structure of thioureas is characterized by the presence of a thiocarbonyl functional group (C=S) and two amine groups . The exact structure of “(3-Methyl-butyl)-thiourea” would depend on the specific locations of the methyl and butyl groups.

Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and their sulfur atom can form bonds with electrophiles . They can also undergo oxidation and reduction reactions .

Physical And Chemical Properties Analysis

Thioureas are typically solid at room temperature, and they have higher melting points than their urea counterparts due to the presence of sulfur . They are generally soluble in water and polar organic solvents .

Scientific Research Applications

- (3-Methyl-butyl)-thiourea exhibits antioxidant properties, which can help protect cells from oxidative stress and prevent damage caused by free radicals. Researchers have investigated its potential in mitigating oxidative damage in various biological systems .

- Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel diseases, and skin disorders .

- (3-Methyl-butyl)-thiourea has been evaluated for its antimicrobial activity. It may inhibit the growth of bacteria, fungi, and other pathogens. Researchers explore its use in developing novel antimicrobial agents .

- Preliminary research indicates that this compound exhibits anti-cancer effects. It may interfere with cancer cell proliferation, migration, and invasion. Further studies are needed to understand its mechanisms and potential therapeutic applications .

- Interestingly, (3-Methyl-butyl)-thiourea can bind to heavy metals, acting as a chelating agent. This property has implications for soil pollution control and botanical prospecting .

- Given its multifaceted properties, (3-Methyl-butyl)-thiourea holds promise for pharmaceutical applications. Researchers are exploring its use in drug development, especially in areas related to inflammation, cancer, and microbial infections .

Antioxidant Activity

Anti-Inflammatory Effects

Anti-Microbial Potential

Anti-Cancer Investigations

Metal Chelation and Soil Remediation

Pharmaceutical Industry Applications

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and proteins within the cell

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Similar compounds have been found to affect various metabolic pathways, including those involved in the metabolism of branched-chain amino acids

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties, including various degrees of absorption and distribution within the body, metabolism by liver enzymes, and excretion through the kidneys . The specific ADME properties of (3-Methyl-butyl)-thiourea would significantly impact its bioavailability and therapeutic potential.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression

Action Environment

The action, efficacy, and stability of (3-Methyl-butyl)-thiourea can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the cell. For example, the production of similar volatile compounds in fruits has been found to be influenced by various internal and external factors

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methylbutylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKNFXXEGDACNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368741 | |

| Record name | (3-Methyl-butyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-butyl)-thiourea | |

CAS RN |

6601-04-3 | |

| Record name | (3-Methyl-butyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B3055556.png)

![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)

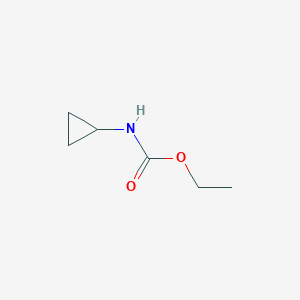

![Bicyclo[3.2.1]octan-6-one](/img/structure/B3055568.png)